molecular formula C26H26N2O3 B1242493 (1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

Cat. No.: B1242493
M. Wt: 414.5 g/mol
InChI Key: WIYUZYBFCWCCQJ-OOGIKFLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-5059 is a morphinane alkaloid.

Scientific Research Applications

Biomimetic Polyene Cyclizations

The synthesis and application of related compounds in biomimetic polyene cyclizations have been explored. These cyclizations are significant for understanding the chemical processes that mimic biological systems. For example, Fish and Johnson (1994) discussed the nonenzymatic, biomimetic polyene pentacyclizations in synthesizing biologically active compounds like sophoradiol (Fish & Johnson, 1994).

Crystal Structure Analysis

The study of crystal structures of similar complex compounds has provided insights into the coordination geometry around metal centers, which is crucial for understanding the chemical behavior of these compounds. Ghosh et al. (1994) analyzed the crystal structure of a related oxovanadium(IV) complex to determine its coordination geometry (Ghosh et al., 1994).

Synthesis and Reactions of Analogues

The synthesis and reactions of chemical analogues to this compound have been studied to understand their potential CNS (Central Nervous System) activities. Eiden, Kainz, and Gebhard (1992) synthesized cyclohexene annulated oxatropanes and explored their reactions and potential CNS activities (Eiden, Kainz, & Gebhard, 1992).

Macrocyclic Compound Synthesis

Research has also focused on the synthesis of macrocyclic compounds similar to the specified compound. These macrocycles have potential applications in complexing metal ions, which is important for developing new materials and catalysts. Bazzicalupi et al. (1995) discussed the synthesis of macrocyclic compounds and their complexation with various metal ions (Bazzicalupi et al., 1995).

Antiviral Activity

Some analogues have been explored for their antiviral activities, which is crucial for developing new pharmaceutical compounds. Qiu et al. (1998) synthesized new nucleoside analogues based on a methylenecyclopropane structure and evaluated their antiviral activity (Qiu et al., 1998).

Catalysis

The use of related compounds in catalysis, particularly in cyclopropanation reactions, has been a subject of interest. This area is important for understanding the development of new synthetic methods in organic chemistry. Pfeiffer, Nieger, and Dötz (1998) discussed the chromium complex catalyzed synthesis of spirocyclopropanes from diaryl diazo compounds (Pfeiffer, Nieger, & Dötz, 1998).

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

InChI

InChI=1S/C26H26N2O3/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2/t20?,24-,25-,26+/m0/s1

InChI Key

WIYUZYBFCWCCQJ-OOGIKFLQSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol
Reactant of Route 2
(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol
Reactant of Route 3
(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol
Reactant of Route 4
(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol
Reactant of Route 5
Reactant of Route 5
(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol
Reactant of Route 6
(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

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